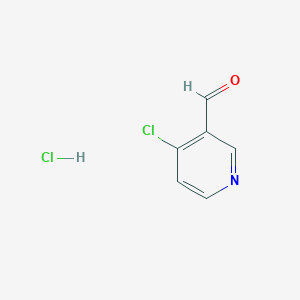

4-Chloronicotinaldehyde hydrochloride

Description

Properties

IUPAC Name |

4-chloropyridine-3-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCGVSMSAQHZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449008-08-5 | |

| Record name | 3-Pyridinecarboxaldehyde, 4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Common Synthetic Route

A widely reported preparation method involves the following key steps:

Protection of the Aldehyde Group:

The aldehyde group of 4-chloronicotinaldehyde is protected as a dioxolane derivative by reacting it with 1,2-ethanediol in the presence of catalytic amounts of p-toluenesulfonic acid (TsOH). This step prevents unwanted side reactions during subsequent transformations.Formation of Allyl Ether:

The protected aldehyde is then reacted with allyl alcohol under basic catalysis to form an allyl ether intermediate.Hydrochloride Salt Formation:

The final step involves converting the free base into its hydrochloride salt, which crystallizes as a yellow powder with improved handling properties.

This synthetic pathway is favored for its selectivity and the ability to isolate the hydrochloride salt in high purity.

Alternative Preparation Approaches

While direct synthetic routes for 4-chloronicotinaldehyde hydrochloride are less frequently detailed in literature, related chlorinated pyridine derivatives provide insights into possible preparative strategies:

Chlorination of Pyridine Derivatives:

Methods for synthesizing chloropyridine hydrochlorides often involve chlorination of pyridine or pyridine salts using reagents such as sulfur oxychloride, phosphorus oxychloride, or phosphorus pentachloride. These reagents facilitate the substitution of a hydrogen atom on the pyridine ring with chlorine under controlled temperature conditions (ranging from -10 to 150 °C) in organic solvents like ethyl acetate, methylene dichloride, or chlorobenzene.Diazotization and Reduction:

For related compounds such as 4-chlorophenylhydrazine hydrochloride, diazotization of 4-chloroaniline followed by reduction with ammonium sulfite under acidic conditions yields high-purity products with good crystallinity and yield. Although this method is specific to hydrazine derivatives, the principles of diazotization and controlled reduction could inspire analogous approaches for chloronicotinaldehyde derivatives.

Reaction Conditions and Optimization

In the preparation of chlorinated pyridine hydrochlorides, several parameters are critical for optimizing yield and purity:

| Parameter | Typical Range/Condition | Effect on Product |

|---|---|---|

| Temperature | -10 to 150 °C (depending on step) | Controls reaction rate and selectivity |

| Chlorination Reagent | Sulfur oxychloride, phosphorus oxychloride, phosphorus pentachloride | Determines chlorination efficiency and side reactions |

| Solvent | Ethyl acetate, methylene dichloride, chlorobenzene | Influences solubility and reaction kinetics |

| pH | Acidic to neutral (1-8) | Affects diazotization and reduction steps |

| Reaction Time | 0.5 to 10 hours | Ensures complete conversion |

These parameters are adjusted to minimize side reactions such as polymerization or over-chlorination and to facilitate easy isolation of the hydrochloride salt.

Research Findings and Yields

In one industrially relevant method, pyridine is reacted with sulfur oxychloride in ethyl acetate under nitrogen protection at temperatures up to 75 °C for 5 hours, followed by addition of ethanol to precipitate 4-chloropyridine hydrochloride with a yield of approximately 70.2% and purity of 95.6% by HPLC.

Using N-(4-pyridyl) pyridinium chloride hydrochloride as a starting material with phosphorus pentachloride in chlorobenzene at 90 °C for 3 hours yields 4-chloropyridine hydrochloride with a 71.8% yield and 97.3% purity.

These methods highlight the feasibility of single-step chlorination and salt formation, which can be adapted for synthesizing this compound with appropriate modifications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Reduction to Alcohol Derivatives

4-Chloronicotinaldehyde undergoes selective reduction of its aldehyde group to form hydroxymethylpyridine derivatives. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol at 0°C achieves this transformation with moderate yields:

| Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄, THF/MeOH | 0°C, 1 hr; acidic workup | 4-Chloro-3-hydroxymethylpyridine | 42% |

This reaction proceeds via nucleophilic hydride attack on the aldehyde carbonyl, followed by protonation to stabilize the alcohol . The chlorine substituent remains intact due to its inertness under mild reducing conditions.

Oxidation to Carboxylic Acid

The aldehyde group is oxidizable to a carboxylic acid using agents like potassium permanganate (KMnO₄) or chromium-based oxidants:

| Oxidizing Agent | Product | Notes | Reference |

|---|---|---|---|

| KMnO₄ (aqueous) | 4-Chloronicotinic acid | Requires acidic/basic conditions |

This reaction involves the conversion of the aldehyde (-CHO) to a carboxyl group (-COOH), expanding utility in pharmaceutical intermediates. Stability studies indicate that the chlorine atom does not participate in side reactions under standard oxidation conditions.

Oxime Formation

Reaction with hydroxylamine hydrochloride generates (E)-4-chloronicotinaldehyde oxime, a precursor for heterocyclic syntheses:

| Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂OH·HCl, EtOH | Reflux, 24 hr | (E)-4-Chloronicotinaldehyde oxime | 93% |

The mechanism involves nucleophilic attack by hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the oxime. The (E)-isomer dominates due to steric hindrance during imine formation.

Condensation Reactions

The aldehyde participates in condensations to form Schiff bases or heterocycles. For example, reaction with hydrazine derivatives yields pyrazolo[3,4-b]pyridines:

| Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | 130°C, 16 hr | 1H-Pyrazolo[3,4-b]pyridine | 53% |

This reaction involves cyclization via nucleophilic addition of hydrazine to the aldehyde, followed by intramolecular dehydration . Such products are pharmacologically relevant as nicotinic acetylcholine receptor (nAChR) modulators .

Cross-Coupling Reactions

4-Chloronicotinaldehyde serves as a substrate in Suzuki-Miyaura cross-couplings. For example, palladium-catalyzed coupling with boronic esters forms biaryl derivatives:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, microwave | 85°C, 70 min | 3,4-Disubstituted pyridine | 54% |

The chlorine atom enhances electrophilicity at the 4-position, facilitating transmetallation with boronic reagents . These reactions enable access to conformationally restricted nicotine analogues for neurological studies.

Stability and Handling Considerations

-

Hydrolysis Sensitivity : The aldehyde group is prone to hydrolysis under acidic/basic conditions, necessitating anhydrous storage.

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas .

-

Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water unless protonated as the hydrochloride salt .

Scientific Research Applications

Medicinal Chemistry

4-Chloronicotinaldehyde hydrochloride serves as an intermediate in synthesizing compounds that target nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission in the central nervous system, indicating potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study:

- A study demonstrated that derivatives synthesized from this compound exhibited enhanced binding affinity to nAChRs, suggesting their potential as therapeutic agents.

Agricultural Science

This compound is also utilized in developing agrochemicals, particularly as an intermediate in synthesizing insecticides and herbicides. Its derivatives have shown efficacy in pest control, contributing to crop protection.

Case Study:

- Research on neonicotinoids, which are derived from compounds similar to this compound, indicated their effectiveness against various agricultural pests while minimizing harm to beneficial insects .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is valued for its ability to participate in diverse chemical reactions, including oxidation and substitution reactions. This versatility allows chemists to create complex organic molecules.

Applications:

- It is used as a building block for synthesizing heterocyclic compounds and other biologically active molecules .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 4-Chloronicotinaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of compounds that target nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels commonly located throughout the human brain . The compound’s effects are mediated through its ability to modulate these receptors, influencing various physiological processes.

Comparison with Similar Compounds

Functional Group and Reactivity

The aldehyde group in 4-chloronicotinaldehyde hydrochloride makes it highly reactive toward nucleophilic additions (e.g., condensation with amines or thiols) . In contrast, structurally related compounds exhibit distinct reactivities due to differing functional groups:

| Compound Name | Molecular Formula | Functional Group | Key Reactivity |

|---|---|---|---|

| This compound | C₆H₅Cl₂NO | Aldehyde (hydrochloride) | Nucleophilic addition, cycloaddition |

| Ethyl 4-chloronicotinate hydrochloride | C₈H₉ClNO₂·HCl | Ester | Hydrolysis, transesterification |

| Isonicotinoyl Chloride Hydrochloride | C₆H₅Cl₂NO | Carbonyl chloride | Nucleophilic acyl substitution |

| 4-Chloronicotinic acid | C₆H₄ClNO₂ | Carboxylic acid | Salt formation, decarboxylation |

| (E)-4-Chloronicotinaldehyde oxime | C₆H₅ClN₂O | Oxime | Chelation, tautomerization |

Key Observations :

- Ester derivatives (e.g., ethyl 4-chloronicotinate hydrochloride) are less reactive toward nucleophiles compared to aldehydes but undergo hydrolysis to carboxylic acids .

- Carbonyl chlorides (e.g., isonicotinoyl chloride hydrochloride) are highly electrophilic, enabling rapid formation of amides or esters under mild conditions .

- Oxime derivatives (e.g., (E)-4-chloronicotinaldehyde oxime) act as ligands in coordination chemistry due to their ability to form stable complexes with transition metals .

Physicochemical Properties

In contrast:

- 4-Chloronicotinic acid (pKa ~2.5) is highly soluble in polar solvents as a zwitterion.

- Ester derivatives (e.g., ethyl 4-chloronicotinate) exhibit moderate solubility in organic solvents like ethanol .

Biological Activity

4-Chloronicotinaldehyde hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including binding affinities, pharmacological effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound possesses the molecular formula CHClNO and has a molecular weight of approximately 156.57 g/mol. It appears as a white to off-white crystalline solid that is soluble in water and various organic solvents. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its interactions with nicotinic acetylcholine receptors (nAChRs), its potential as an immunogenic agent, and its effects on neurological conditions.

Binding Affinity

Research has demonstrated that this compound exhibits notable binding affinity towards nAChRs:

- α7 nAChR: Initial studies indicated a high binding affinity with when assessed by inhibition of []-MLA binding to rat brain membranes.

- α4β2 nAChR: A moderate binding affinity was reported at , indicating potential for selective receptor interaction that could mediate dopaminergic activity .

Further modifications, such as N-quaternization, have been shown to enhance selectivity towards nAChRs involved in nicotine-evoked dopamine release, with IC values ranging from 30 to 310 nM .

Neuroprotective Potential

In studies involving transgenic Alzheimer’s disease mice, this compound demonstrated promising pharmacological effects, suggesting its potential role in neuroprotection and cognitive enhancement . The compound's interaction with nAChRs may contribute to neuroprotective mechanisms by modulating neurotransmitter release and synaptic plasticity.

Immunogenic Applications

Additionally, the compound has been investigated for its use as a constrained nicotine hapten in vaccine development. Immunization studies in mice using this compound resulted in high antibody titers against nicotine, indicating its potential application in nicotine addiction therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting some notable analogs:

| Compound Name | CAS Number | Binding Affinity (K) | Similarity Index |

|---|---|---|---|

| 4-Amino-6-chloronicotinaldehyde | 1001756-21-3 | Not specified | 0.92 |

| 2-Chloro-4-(dimethylamino)nicotinaldehyde | 1282606-18-1 | Not specified | 0.90 |

| 6-Chloro-4-(methylamino)nicotinaldehyde | 449811-29-4 | Not specified | 0.86 |

| 4-Amino-2,6-dichloronicotinaldehyde | 1159813-21-4 | Not specified | 0.98 |

These compounds share structural similarities but differ in their specific biological activities and receptor interactions. The unique placement of amino groups and chlorination patterns in this compound may contribute to its distinct pharmacological properties.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Crooks et al. (2001) : Reported on the binding affinities of various nicotine derivatives, establishing a baseline for the interaction profiles of compounds like this compound with nAChRs .

- Yin et al. (2013) : Investigated the pharmacological effects on transgenic Alzheimer’s disease models, highlighting the compound's neuroprotective potential .

- Janda et al. : Explored the immunogenic properties of constrained nicotine analogs, providing insights into their potential applications in vaccine development against nicotine addiction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloronicotinaldehyde hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves chlorination of nicotinaldehyde derivatives under controlled conditions. For example, chlorination using POCl₃ or SOCl₂ in anhydrous solvents (e.g., DMF or dichloromethane) at 60–80°C is common . To optimize yield, monitor reaction progress via TLC or HPLC, and adjust stoichiometry of chlorinating agents. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (~9.8 ppm) and aromatic chlorine substituents.

- FT-IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹.

- HPLC-MS : Assess purity (>98%) and detect impurities (e.g., unreacted starting materials or oxidation byproducts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Mitigation : Avoid inhalation/contact; in case of exposure, rinse skin with water for 15 minutes and seek medical attention.

- Waste Disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from hydrolysis or oxidation side reactions. Design experiments to:

- Monitor Stability : Use UV-Vis spectroscopy to track degradation kinetics at pH 2–12.

- Identify Byproducts : LC-MS or GC-MS can detect hydrolyzed products (e.g., 4-chloronicotinic acid) or dimerization artifacts.

- Control Variables : Buffer solutions (e.g., phosphate or acetate) stabilize pH during reactions .

Q. What experimental strategies are effective for studying the compound’s role as a precursor in heterocyclic synthesis (e.g., pyridine derivatives)?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in ethanol under reflux to form Schiff bases.

- Cyclization Reactions : Use catalytic Pd or Cu to facilitate coupling with alkynes/alkenes, forming fused pyridine rings.

- Kinetic Studies : Vary temperature (25–100°C) and solvent polarity (DMF vs. THF) to optimize ring-closure efficiency .

Q. How can researchers assess the compound’s stability in long-term storage and under photolytic stress?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Analyze degradation via HPLC.

- Photostability : Expose to UV light (300–400 nm) in quartz cells and monitor absorbance changes. Use dark controls for comparison.

- Crystallinity Monitoring : XRPD detects polymorphic transitions that may affect stability .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to log-dose vs. response curves (e.g., Hill equation) using software like GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- EC50/LC50 Calculation : Use Probit analysis for small datasets or Bayesian models for heterogeneous data .

Q. How should contradictory spectral data (e.g., NMR shifts) from different laboratories be reconciled?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.